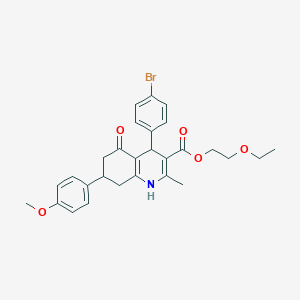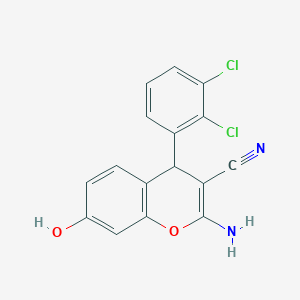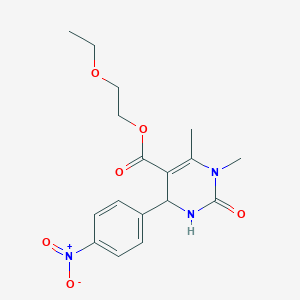![molecular formula C40H28N2O4 B4893480 N,N'-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]dinaphthalene-1-carboxamide](/img/structure/B4893480.png)
N,N'-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]dinaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]dinaphthalene-1-carboxamide is a complex organic compound known for its unique structural properties. This compound features a combination of benzene, naphthalene, and carboxamide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]dinaphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]dinaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) and platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N,N’-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]dinaphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]dinaphthalene-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(N-acetylacetamide)
- N,N’-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(3-fluorobenzamide)
Uniqueness
N,N’-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]dinaphthalene-1-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[4-[4-[4-(naphthalene-1-carbonylamino)phenoxy]phenoxy]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O4/c43-39(37-13-5-9-27-7-1-3-11-35(27)37)41-29-15-19-31(20-16-29)45-33-23-25-34(26-24-33)46-32-21-17-30(18-22-32)42-40(44)38-14-6-10-28-8-2-4-12-36(28)38/h1-26H,(H,41,43)(H,42,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDNRKAUHSZKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)C6=CC=CC7=CC=CC=C76 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4893421.png)
![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)
![2-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B4893432.png)

![ISOPROPYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4893443.png)
![3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B4893450.png)
![4-[4-(3-Bromophenoxy)but-2-ynyl]morpholine](/img/structure/B4893462.png)
![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine](/img/structure/B4893472.png)
![(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B4893487.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4893494.png)


